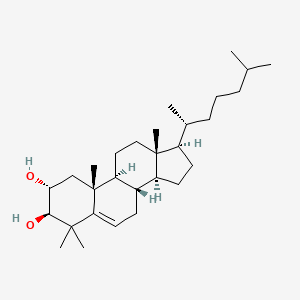![molecular formula C12H9N3O2S B12116220 5-Thiazolecarboxylic acid, 2-[(2-cyanophenyl)amino]-4-methyl- CAS No. 927982-68-1](/img/structure/B12116220.png)
5-Thiazolecarboxylic acid, 2-[(2-cyanophenyl)amino]-4-methyl-
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
5-Thiazolecarboxylic acid, 2-[(2-cyanophenyl)amino]-4-methyl- is a heterocyclic compound that features a thiazole ring, which is a five-membered ring containing both sulfur and nitrogen atoms.
Preparation Methods
The synthesis of 5-thiazolecarboxylic acid, 2-[(2-cyanophenyl)amino]-4-methyl- typically involves the reaction of 2-aminothiazole derivatives with various reagents. One common method includes the reaction of 2-aminothiazole with 2-cyanophenyl isocyanate under controlled conditions to yield the desired product . Industrial production methods often involve similar synthetic routes but are optimized for large-scale production, ensuring high yield and purity .
Chemical Reactions Analysis
This compound undergoes several types of chemical reactions, including:
Oxidation: It can be oxidized using strong oxidizing agents, leading to the formation of various oxidized derivatives.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride, resulting in the reduction of the cyano group to an amine.
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and electrophiles for substitution reactions. Major products formed from these reactions include oxidized derivatives, reduced amines, and substituted thiazole compounds .
Scientific Research Applications
5-Thiazolecarboxylic acid, 2-[(2-cyanophenyl)amino]-4-methyl- has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex heterocyclic compounds.
Biology: The compound has shown potential as an inhibitor of various enzymes, making it a candidate for drug development.
Industry: It is used in the development of new materials with specific chemical properties.
Mechanism of Action
The mechanism by which this compound exerts its effects involves the inhibition of specific enzymes and molecular pathways. For example, it has been shown to inhibit phosphodiesterase type 5 (PDE5) and cyclooxygenase (COX) enzymes, which are involved in various biological processes . The inhibition of these enzymes can lead to anti-inflammatory and anticancer effects, making the compound a promising candidate for therapeutic applications .
Comparison with Similar Compounds
Similar compounds to 5-thiazolecarboxylic acid, 2-[(2-cyanophenyl)amino]-4-methyl- include other 2-aminothiazole derivatives. These compounds share a similar thiazole ring structure but differ in their substituents, leading to variations in their chemical and biological properties . For example:
2-Aminothiazole: A simpler derivative with broad pharmacological activities, including antiviral and antimicrobial properties.
2-Amino-4-methylthiazole: Similar to the compound but lacks the cyano group, resulting in different reactivity and biological activity.
The uniqueness of 5-thiazolecarboxylic acid, 2-[(2-cyanophenyl)amino]-4-methyl- lies in its specific substituents, which confer unique chemical reactivity and biological activity, making it a valuable compound for research and development .
Properties
CAS No. |
927982-68-1 |
|---|---|
Molecular Formula |
C12H9N3O2S |
Molecular Weight |
259.29 g/mol |
IUPAC Name |
2-(2-cyanoanilino)-4-methyl-1,3-thiazole-5-carboxylic acid |
InChI |
InChI=1S/C12H9N3O2S/c1-7-10(11(16)17)18-12(14-7)15-9-5-3-2-4-8(9)6-13/h2-5H,1H3,(H,14,15)(H,16,17) |
InChI Key |
HNASEBNYXJZPBP-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(SC(=N1)NC2=CC=CC=C2C#N)C(=O)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


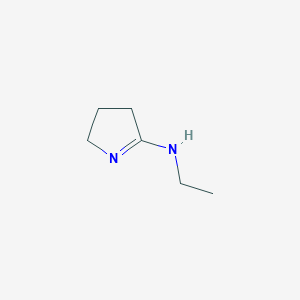
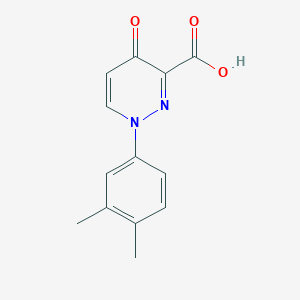
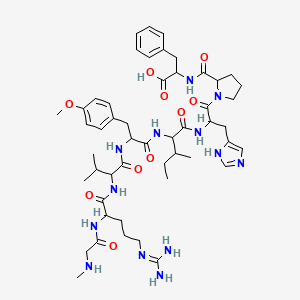




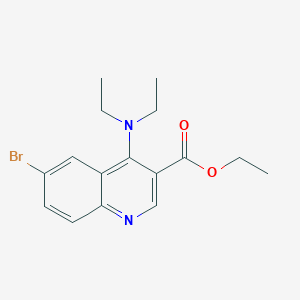
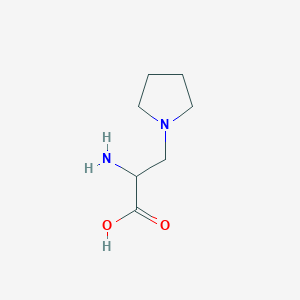
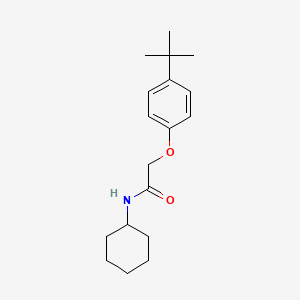
![5-(2-Isopropyl-phenoxymethyl)-4-methyl-4H-[1,2,4]triazole-3-thiol](/img/structure/B12116224.png)

![2-[Bis(methylsulfanyl)methylene]cyclohexanone](/img/structure/B12116228.png)
